N-hydroxyfuran-2-carboxamide
Overview
Description
N-Hydroxyfuran-2-carboxamide is an organic compound with the molecular formula C5H5NO3. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxyfuran-2-carboxamide can be synthesized from 2-furoic acid. The typical procedure involves the reaction of 2-furoic acid with hydroxylamine hydrochloride in the presence of a base such as 4-methyl-morpholine. The reaction is carried out in solvents like ethyl acetate and acetonitrile under ultrasonication .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yield and purity. The reaction conditions are optimized to maintain the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amides or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
N-Hydroxyfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-hydroxyfuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological activity. The exact pathways and targets are subjects of ongoing research, but it is known to affect microbial cell walls and inhibit enzyme activity .
Comparison with Similar Compounds
Furan Carboxamides: Compounds like fenfuram, furcarbanil, and methfuroxam share structural similarities with N-hydroxyfuran-2-carboxamide.
Benzofuran Derivatives: These compounds also exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness: this compound is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying various chemical reactions .
Properties
IUPAC Name |
N-hydroxyfuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-5(6-8)4-2-1-3-9-4/h1-3,8H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHCAJSGBFXFKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938879 | |
Record name | N-Hydroxyfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17698-14-5 | |
Record name | 2-Furohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hydroxyfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Furancarbohydroxamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99DV25V7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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